1,1'-Heptane-1,7-diylbis[3-(4-methoxyphenyl)(thiourea)]
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Overview
Description
3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA is a complex organic compound characterized by the presence of methoxyphenyl groups and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA typically involves the reaction of 4-methoxyphenyl isocyanate with an appropriate amine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions may require catalysts or specific temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-: Similar in structure but lacks the thiourea moiety.
2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in its functional groups and reactivity.
3-(4-Methoxyphenyl)propionic acid: Contains the methoxyphenyl group but has a different backbone structure.
Uniqueness
3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA is unique due to its combination of methoxyphenyl and thiourea groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H32N4O2S2 |
---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[7-[(4-methoxyphenyl)carbamothioylamino]heptyl]thiourea |
InChI |
InChI=1S/C23H32N4O2S2/c1-28-20-12-8-18(9-13-20)26-22(30)24-16-6-4-3-5-7-17-25-23(31)27-19-10-14-21(29-2)15-11-19/h8-15H,3-7,16-17H2,1-2H3,(H2,24,26,30)(H2,25,27,31) |
InChI Key |
TXSUSJMENVMXTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCCCCCCNC(=S)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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